molecular formula C16H16ClN3O B2814243 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 896856-18-1

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2814243
CAS No.: 896856-18-1
M. Wt: 301.77
InChI Key: APSUXEZYVSNBQS-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a high-purity, research-grade chemical compound belonging to the pyrazolopyrimidine class of heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure for developing therapeutic agents, notably for its role as a core component in targeted cancer therapies . The compound's specific structure features a tert-butyl group that enhances lipophilicity and a chlorophenyl moiety that influences electronic and steric properties, making it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies . The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in drug discovery, serving as a bioisostere for purine, which allows it to interact with various enzyme active sites, including kinase ATP-binding pockets . This mechanism is leveraged in several clinical and investigational drugs, particularly Tropomyosin receptor kinase (TRK) inhibitors used to treat NTRK fusion-positive solid tumors . Furthermore, related pyrazolopyrimidine derivatives have demonstrated significant potential in other research areas, exhibiting inhibitory activity against phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and respiratory diseases like asthma and COPD , as well as against cyclin-dependent kinase 2 (CDK2) and c-Src kinase in oncology research . The hydroxyl group at the 7-position provides a handle for further functionalization, broadening its utility in chemical probe development and drug discovery programs . This product is intended for research applications and is strictly for laboratory use. It is not designed for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)12(9-18-20)10-4-6-11(17)7-5-10/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCYOFPYMFLILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chlorobenzaldehyde with tert-butyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then reacted with formamide to yield the final pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related pyrazolo[1,5-a]pyrimidines and triazolopyrimidines is provided below:

Key Findings and Trends

Anticancer Activity
  • The 4-chlorophenyl substitution is critical for antiproliferative effects. Compound 11f (IC₅₀ = 6.3 mM against Huh-7) shows moderate activity compared to doxorubicin (IC₅₀ = 3.2 mM) .
  • Glycohybrid derivatives (e.g., triazole-linked compounds) exhibit improved potency (IC₅₀ = 15.3 µM against MCF-7), likely due to enhanced target engagement or solubility .
Optical Properties
  • Substituents at C7 significantly influence fluorescence. The hydroxyl group in the target compound contrasts with amino groups in 87, which red-shift absorption/emission maxima by ~70 nm .
Anti-Tubercular Activity
  • Chlorinated triazolopyrimidines (e.g., 5f ) demonstrate high purity (91.33%) and efficacy against tuberculosis, though direct comparisons to the target compound are lacking .

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

This compound contains a tert-butyl group and a 4-chlorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. For instance, it has shown potential in inhibiting kinases involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, this compound has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
MCF10A (Non-cancer)>2.0Selective toxicity towards cancer cells
A549 (Lung)0.87Induction of apoptosis

The selectivity index indicates that the compound preferentially inhibits cancer cell proliferation while sparing normal cells, suggesting a promising therapeutic window for further development.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was tested against various inflammatory models and exhibited significant inhibition of pro-inflammatory cytokines:

Inflammatory Model Inhibition (%) Reference Compound
COX-1 Inhibition62%Aspirin
COX-2 Inhibition71%Celecoxib
Cytokine Release (TNF-α)50%Dexamethasone

These findings indicate that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to controls and standard treatments.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a marked decrease in swelling and pain responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol, and what reagents are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions between 3-amino-pyrazole derivatives and β-dicarbonyl or β-enaminone compounds. For example, refluxing 3-amino-pyrazole with a substituted β-diketone in acetic acid for 16 hours yields pyrazolo[1,5-a]pyrimidine derivatives. Key reagents include acetic acid (solvent and catalyst) and electrophilic carbonyl compounds for ring formation . Purification often involves recrystallization from hexane or ethanol to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography is critical for confirming the planar geometry of the pyrazolo[1,5-a]pyrimidine core and substituent orientations. For instance, single-crystal studies reveal dihedral angles between aromatic rings (e.g., 14.1° between the pyrimidine and 4-tolyl groups) .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as tert-butyl (δ ~1.3 ppm) and aromatic protons (δ ~7.0–8.5 ppm).
  • Mass spectrometry (HRMS) validates molecular weight (e.g., m/z [M+H]⁺ calculated for similar derivatives: 254.1042) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase inhibition assays (e.g., KDR kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low efficiency in cyclocondensation reactions?

  • Methodological Answer :

  • Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
  • Stoichiometric adjustments : Increase the molar ratio of β-diketone to 3-amino-pyrazole (1.2:1) to drive the reaction .

Q. How should conflicting data on biological activity (e.g., inconsistent IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Control standardization : Validate assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural analogs comparison : Compare activity trends with derivatives (e.g., 3-(4-chlorophenyl)-2,5-dimethyl-7-phenyl analogs) to identify substituent effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences due to tert-butyl steric effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing tert-butyl with cyclopropyl or fluorophenyl) to assess bulkiness/electronic effects .
  • Pharmacophore mapping : Use QSAR models to correlate logP (e.g., XLogP3 ≈ 5.9) with membrane permeability .
  • Metabolic stability : Incubate derivatives with liver microsomes to evaluate tert-butyl’s impact on cytochrome P450 interactions .

Q. How can computational methods enhance understanding of its interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., KDR kinase) to analyze tert-butyl’s role in hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity .
  • ADMET prediction : Use tools like SwissADME to assess bioavailability risks (e.g., high molecular weight >360 g/mol may limit absorption) .

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